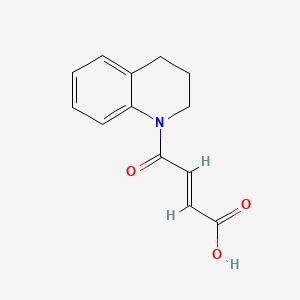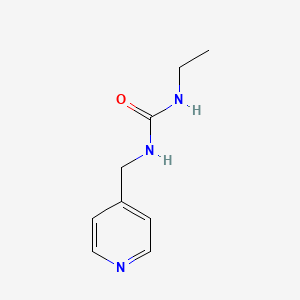
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea is a structurally complex molecule that likely exhibits a range of biological activities due to its urea and piperidine components. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules that can help infer some of the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step nucleophilic reactions starting from commercially available precursors. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea was achieved with a high total yield of up to 92% through a series of carefully optimized reactions . This suggests that a similar approach could be taken for the synthesis of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea, with an emphasis on optimizing conditions to maximize yield.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as FT-IR, FT-Raman spectroscopy, and X-ray structural analysis . These methods provide detailed information on the vibrational spectra and the acid-base properties of the molecules. The HOMO and LUMO analysis, as well as molecular electrostatic potential maps, are used to assess reactivity towards various chemical species . Such analyses are crucial for understanding the electronic properties and potential reactivity of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through computational studies, which predict how molecules might interact with protons, electrophiles, and nucleophiles . Additionally, the stability of these molecules can be analyzed using NBO analysis, which looks at hyper-conjugative interactions and charge delocalization . These insights are valuable for predicting the types of chemical reactions that 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be quite diverse, depending on their specific substituents. For example, the pharmacokinetic properties of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors showed significant improvements over other similar compounds, with increases in potency and bioavailability . These properties are essential for the development of pharmaceuticals, suggesting that 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea could also have promising pharmacokinetic properties suitable for drug development.
Propiedades
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-29-20-6-4-17(5-7-20)8-12-25-22(28)26-16-18-9-13-27(14-10-18)21-19(15-23)3-2-11-24-21/h2-7,11,18H,8-10,12-14,16H2,1H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJMITSWMTUIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

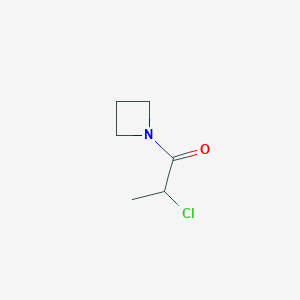


![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)
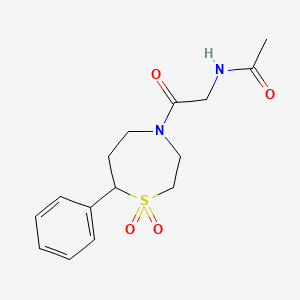
![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)
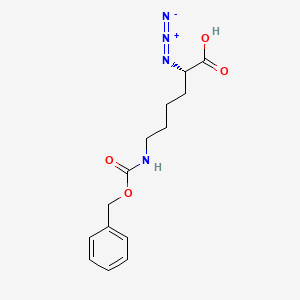

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)
